molecular formula C15H21NO2 B379620 2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide

2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide

Katalognummer: B379620
Molekulargewicht: 247.33g/mol
InChI-Schlüssel: JLXUHPWYSWGUMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33274 g/mol . This compound is characterized by the presence of a benzamide group substituted with three methyl groups and a tetrahydrofuran-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process . Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions.

Analyse Chemischer Reaktionen

2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of 2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in drug development or as a research tool. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide include:

These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H21NO2

Molekulargewicht

247.33g/mol

IUPAC-Name

2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C15H21NO2/c1-10-7-11(2)14(12(3)8-10)15(17)16-9-13-5-4-6-18-13/h7-8,13H,4-6,9H2,1-3H3,(H,16,17)

InChI-Schlüssel

JLXUHPWYSWGUMW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCCO2)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCCO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.